N-2-(2,3-Didehydro)-moclobemide

Description

Structure

3D Structure

Properties

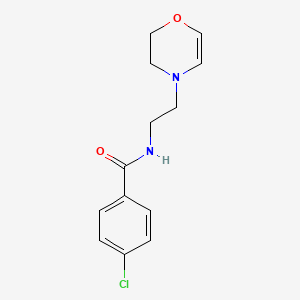

Molecular Formula |

C13H15ClN2O2 |

|---|---|

Molecular Weight |

266.72 g/mol |

IUPAC Name |

4-chloro-N-[2-(2,3-dihydro-1,4-oxazin-4-yl)ethyl]benzamide |

InChI |

InChI=1S/C13H15ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4,7,9H,5-6,8,10H2,(H,15,17) |

InChI Key |

IECYLHLPVMGLMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC=CN1CCNC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 2 2,3 Didehydro Moclobemide and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-2-(2,3-Didehydro)-moclobemide (I) suggests several strategic disconnections to identify plausible starting materials and synthetic routes. The primary disconnection points are the amide bond and the C-N bonds within the didehydromorpholine ring.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (Amide Bond): The most straightforward disconnection breaks the amide linkage, leading to 4-chlorobenzoyl chloride (II) and the key intermediate, N-(2-aminoethyl)-2,3-didehydromorpholine (III). This approach isolates the challenge to the synthesis of the unsaturated amino-morpholine fragment.

Disconnection B (C-N Bond of Didehydromorpholine): Further disconnection of intermediate (III) at the C4-N bond suggests a precursor like 2-(2,3-didehydromorpholin-4-yl)acetonitrile, which could be reduced to the primary amine.

Disconnection C (Ring Formation): A more fundamental disconnection of the didehydromorpholine ring itself points towards acyclic precursors. One possibility involves an intramolecular cyclization of a suitably functionalized amino alcohol derivative. For instance, a precursor containing both an aminoethyl group and a protected 2,3-dihydroxy-but-1-ene moiety could be cyclized. Another approach could involve the dehydrogenation of a pre-formed moclobemide (B1677376) molecule, though this might present selectivity challenges.

Data-driven retrosynthesis analysis tools can also be employed to explore a wider range of potential synthetic pathways by leveraging vast databases of chemical reactions. mdpi.comarxiv.org

Precursor Chemistry and Intermediate Synthesis for the Didehydro Moiety

The synthesis of the didehydro moiety is the crux of obtaining this compound. This section explores the synthesis of key precursors for this structural feature.

Synthesis of Key Alkenyl Amine Precursors

The synthesis of N-(2-aminoethyl)-2,3-didehydromorpholine (III) or a synthetic equivalent is a critical step. One potential route involves the construction of the unsaturated morpholine (B109124) ring followed by the introduction of the aminoethyl side chain.

A plausible approach could start from a protected 2,3-dihydroxybut-1-ene. This diol could be converted to a bis-epoxide, which upon reaction with a protected aminoethanol, could form the morpholine ring. Subsequent deprotection and introduction of the double bond via an elimination reaction would yield the desired didehydromorpholine core.

Alternatively, methods for the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, which involve an elimination reaction of a suitably derivatized sugar moiety to form a double bond, could be adapted. nih.govnih.govgoogle.com For instance, a 2,3-dihalo or 2,3-ditosyl-N-(2-aminoethyl)morpholine derivative could undergo elimination to introduce the C2-C3 double bond.

Routes to Modified Morpholine Ring Systems

The synthesis of the 2,3-didehydromorpholine ring system can be approached through several methods. One such method is the single-step modular synthesis of unsaturated morpholine N-oxides via a Chan-Lam coupling followed by a spontaneous 6π electrocyclization. nih.gov This method offers a novel entry into C-substituted unsaturated morpholine derivatives.

Another strategy could involve the dehydrogenation of a pre-existing N-substituted morpholine ring. While direct dehydrogenation of a saturated heterocycle can be challenging, recent advances in catalysis, such as the use of gold nanoparticles supported on ceria (Au/CeO₂), have shown success in the aerobic dehydrogenative aromatization of cyclohexenone motifs. acs.org Adapting such a catalytic system for the selective dehydrogenation of the morpholine ring in a moclobemide precursor could be a viable, albeit challenging, route.

Advanced Synthetic Approaches for this compound

Modern synthetic methodologies can offer significant advantages in terms of efficiency, selectivity, and scalability for the synthesis of complex molecules like this compound.

Stereoselective Synthesis for Enantiomeric Purity

The presence of a chiral center at C-2 and a plane of chirality due to the double bond in the morpholine ring necessitates stereoselective synthetic methods to obtain enantiomerically pure isomers. Asymmetric synthesis of substituted morpholines has been achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis. nih.gov

For instance, a stereoselective synthesis could be designed starting from a chiral pool material like a protected amino acid. elsevierpure.com Alternatively, asymmetric catalytic methods, such as those used in the synthesis of chiral 2,3-disubstituted 2,3-dihydro-4(1H)-pyridones, could be adapted for the stereoselective construction of the didehydromorpholine ring. rsc.orgnih.gov

Application of Flow Chemistry in Continuous Synthesis

Flow chemistry offers several advantages for the synthesis of pharmaceutical compounds, including improved safety, enhanced reaction control, and the potential for telescoped multi-step syntheses. nih.govresearchgate.net The synthesis of this compound could benefit from this technology, particularly in hazardous steps or for optimizing reaction conditions.

Biocatalytic Transformations in this compound Synthesis

Biocatalysis offers an environmentally conscious alternative to traditional chemical synthesis, often providing high selectivity and efficiency. In the context of moclobemide and its analogs, enzymatic reactions have shown promise. While direct biocatalytic synthesis of this compound is not yet extensively documented, the synthesis of the parent compound, moclobemide, using enzymes provides a foundational understanding.

The amide bond synthetase McbA, coupled with an ATP recycling system, has been successfully used for the biocatalytic synthesis of moclobemide. nih.govacs.orgresearchgate.net This process involves the reaction of 4-chlorobenzoic acid and 4-(2-aminoethyl)morpholine. acs.org The enzyme McbA demonstrates broad substrate specificity, accommodating a range of carboxylic acids and amines. nih.govresearchgate.net This suggests its potential applicability in synthesizing derivatives like this compound, provided the corresponding didehydro-substituted starting materials can be enzymatically processed.

Key to the efficiency of this biocatalytic method is the ATP recycling system, which can utilize polyphosphate kinases to regenerate ATP, making the process more economically viable for larger-scale production. nih.govacs.org The reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature to ensure optimal enzyme activity. acs.org The structural understanding of McbA, particularly its amine access tunnel, aids in predicting its compatibility with various amine substrates. nih.govresearchgate.net

While the direct application to this compound requires further research, the established biocatalytic route to moclobemide serves as a strong starting point for developing a similar enzymatic synthesis for its didehydro analog. researchgate.net

Optimization of Reaction Conditions for Research-Scale Production

The efficient synthesis of this compound for research purposes necessitates careful optimization of reaction conditions to maximize yield and purity. sigmaaldrich.com This process involves a systematic evaluation of various parameters, including solvents, temperature, reaction time, and the molar ratio of reactants. researchgate.netnih.govresearchgate.net

For the synthesis of related compounds, it has been observed that the choice of solvent can significantly impact the reaction outcome. For instance, in certain reactions, ethanol (B145695) has been found to be a superior solvent in terms of both reaction time and product yield. researchgate.net Temperature is another critical factor; for example, in some syntheses, increasing the temperature from 403 K to 433 K has been shown to increase the yield of the target product substantially. researchgate.net

The molar ratio of the starting materials also plays a crucial role. Adjusting the excess of one reactant over another can drive the reaction towards completion and improve the yield of the desired product. researchgate.net For research-scale production, where the goal is to obtain a sufficient quantity of the compound for analytical and preliminary biological evaluation, these optimization steps are vital. nih.gov

Below is an interactive data table summarizing key parameters that are typically optimized for the synthesis of complex organic molecules like this compound.

| Parameter | Range/Options | Desired Outcome |

| Solvent | Ethanol, Methanol, Dichloromethane, Acetonitrile (B52724) | Maximize solubility of reactants, facilitate reaction |

| Temperature | 25°C - 100°C | Increase reaction rate without promoting side reactions |

| Reaction Time | 1 - 24 hours | Achieve maximum conversion of starting materials |

| Molar Ratio | 1:1 to 1:3 (Amine:Acid Chloride) | Drive reaction to completion, minimize unreacted starting materials |

| Catalyst | None, Acid, or Base | Enhance reaction rate and selectivity |

This table represents a general approach to reaction optimization for research-scale synthesis and specific values would need to be determined empirically for this compound.

Methodologies for Purity Assessment in Synthetic Batches for Research

Ensuring the purity of newly synthesized batches of this compound is paramount for accurate research findings. biomedres.us This involves the use of various analytical techniques to identify and quantify the target compound, as well as any impurities or byproducts. nih.govijprajournal.com

Chromatographic methods are indispensable for separating the components of a reaction mixture and assessing the purity of the final product. biomedres.usijprajournal.com High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. biomedres.usnih.govresearchgate.net

For moclobemide and its metabolites, reversed-phase HPLC methods have been developed using a C18 column. nih.govresearchgate.net A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer, with the pH adjusted to optimize separation. nih.gov UV detection is commonly employed, with the wavelength set to the absorbance maximum of the compounds of interest. nih.govresearchgate.net The quantification of impurities can be achieved by comparing their peak areas to that of a reference standard. nih.gov

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable tool, particularly for identifying volatile and semi-volatile impurities that may be present in the starting materials or formed during the synthesis. thermofisher.com

The following table compares different chromatographic techniques used for impurity profiling. biomedres.us

| Technique | Principle | Typical Application | Detection Limit |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. biomedres.us | Analysis of non-volatile and thermally unstable compounds. biomedres.us | As low as 0.001%. biomedres.us |

| GC | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile and semi-volatile compounds. | Varies with detector. |

| TLC | Separation on a thin layer of adsorbent material. biomedres.us | Preliminary screening and monitoring of reactions. biomedres.us | Typically down to 0.5%. biomedres.us |

The synthesis of this compound may involve the formation of novel intermediates. The structural elucidation of these intermediates is crucial for understanding the reaction pathway and confirming the identity of the final product. Spectroscopic techniques are essential for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. f-cdn.com The chemical shifts, coupling constants, and integration values of the NMR signals help in assigning the positions of atoms and functional groups within the molecule. f-cdn.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net Fragmentation patterns observed in the mass spectrum can further aid in structural elucidation.

Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups, such as C=O (amide), C-Cl, and C=C (didehydro) bonds, based on their characteristic absorption frequencies. f-cdn.com

By combining the data from these spectroscopic methods, a comprehensive structural characterization of any novel intermediates and the final this compound product can be achieved. researchgate.net

Theoretical and Computational Chemistry Investigations of N 2 2,3 Didehydro Moclobemide

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of N-2-(2,3-didehydro)-moclobemide at the atomic level. These computational approaches allow for the prediction of various molecular descriptors that are key to understanding its reactivity and behavior in a biological context.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule dictates its reactivity. For this compound, the introduction of a double bond in the morpholine (B109124) ring is expected to alter the electron distribution compared to the parent compound, moclobemide (B1677376). Quantum chemical calculations can map out the electron density and identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons and is associated with its nucleophilic character. The LUMO, on the other hand, indicates the ability to accept electrons, reflecting its electrophilic nature. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the didehydro modification could potentially lower the LUMO energy, making it a better electron acceptor, which may influence its binding affinity and mechanism of action.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the p-chlorobenzamide moiety and the nitrogen atoms, indicating regions of electron donation. |

| LUMO | -1.2 | Distributed over the aromatic ring and the didehydro-morpholine ring, suggesting potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 | Reflects the chemical reactivity and stability of the molecule. |

Note: The values in this table are hypothetical and serve as an illustrative example of what quantum chemical calculations would aim to determine.

Conformational Landscape and Energy Minima

The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. A thorough conformational analysis of this compound is essential to identify the low-energy conformations, or energy minima, that are most likely to be present and biologically active. The presence of the double bond in the morpholine ring introduces a degree of rigidity compared to the flexible chair and boat conformations of the saturated ring in moclobemide.

Computational methods can systematically explore the conformational space by rotating the rotatable bonds, such as the one connecting the benzamide (B126) moiety to the morpholine ring. The results of such an analysis would be a potential energy surface, highlighting the most stable conformers. It is hypothesized that the phenyl ring, an electronegative group attached to it, and the amine terminal group are key recognition elements for binding to MAO-A. nih.gov Therefore, the spatial arrangement of these groups in the low-energy conformers of this compound is of particular interest.

Prediction of pKa and Ionization States Relevant to Biological Environment

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with its biological target. The pKa value quantifies the tendency of a molecule to donate or accept a proton. For this compound, the nitrogen atoms in the morpholine ring are potential sites of protonation.

Computational methods can predict the pKa values of these basic centers. peerj.comchemrxiv.orgnih.gov The introduction of the double bond in the morpholine ring is expected to influence the basicity of the nitrogen atoms. The resulting pKa values will determine the proportion of the molecule that is protonated at physiological pH (around 7.4). This information is vital for understanding its solubility, membrane permeability, and the nature of the electrostatic interactions it can form within the active site of MAO-A.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is invaluable for understanding the binding mode of this compound to its primary target, MAO-A, and for exploring potential interactions with other proteins.

Binding Pose Prediction within Monoamine Oxidase Active Sites

Molecular docking studies of moclobemide have shown that it binds within the active site of MAO-A. ajchem-b.comresearchgate.netresearchgate.net It is anticipated that this compound would adopt a similar binding pose. The active site of MAO-A is characterized by a hydrophobic cavity and key amino acid residues that can form hydrogen bonds and other non-covalent interactions.

Docking simulations would place the this compound molecule in various orientations within the MAO-A active site and score them based on the predicted binding affinity. The results would reveal the most likely binding pose and the specific interactions that stabilize the complex. These interactions could include hydrogen bonds between the amide group of the ligand and polar residues in the active site, as well as hydrophobic interactions between the chlorophenyl ring and nonpolar residues. The planarity introduced by the double bond in the morpholine ring might allow for different or enhanced pi-stacking interactions compared to moclobemide.

Table 2: Predicted Interactions of this compound with MAO-A Active Site Residues

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Tyr407 | Hydrogen Bond | 2.9 |

| Tyr444 | Hydrogen Bond | 3.1 |

| Phe208 | Pi-Pi Stacking | 4.5 |

| Ile335 | Hydrophobic | 3.8 |

| Cys406 | van der Waals | 4.0 |

Note: This table presents a hypothetical set of interactions based on known moclobemide docking studies and is for illustrative purposes.

Exploration of Potential Off-Target Interactions

While this compound is designed to be a selective MAO-A inhibitor, it is crucial to investigate its potential to bind to other proteins, which could lead to off-target effects. Computational methods can be employed to screen the molecule against a library of known protein structures to identify potential off-target interactions. nih.gov

This in silico screening can provide a preliminary assessment of the molecule's selectivity profile. Any identified potential off-targets would require further experimental validation. Understanding the off-target profile is an essential aspect of drug development, and computational approaches provide a rapid and cost-effective means of initial assessment. For instance, considering the metabolic pathways of moclobemide, which involve the morpholine ring, it is conceivable that its derivatives might interact with metabolizing enzymes like cytochrome P450s. researchgate.nethmdb.ca

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of a ligand-protein complex over time. nih.govrowan.edumdpi.com For this compound, MD simulations would be employed to model its interaction with its primary biological target, MAO-A. wikipedia.org These simulations, by solving Newton's equations of motion for every atom in the system, provide a detailed view of the complex's stability, flexibility, and the subtle conformational adjustments that occur upon binding. nih.gov

A crucial first step in assessing the viability of a ligand-protein interaction is to determine the stability of the complex. MD simulations are used to monitor the structural integrity of the this compound-MAO-A complex over a simulated timescale, typically in the nanosecond to microsecond range. nih.govmdpi.com

Interactive Table 1: Hypothetical RMSD Data for the this compound-MAO-A Complex

This table illustrates the kind of data generated from an MD simulation to assess complex stability. It shows the RMSD of the protein backbone atoms over time, indicating the system reaches equilibrium.

| Simulation Time (ns) | RMSD (Å) |

| 0 | 0.00 |

| 10 | 1.52 |

| 20 | 2.15 |

| 30 | 2.48 |

| 40 | 2.51 |

| 50 | 2.49 |

| 60 | 2.53 |

| 70 | 2.50 |

| 80 | 2.52 |

| 90 | 2.49 |

| 100 | 2.51 |

Ligand binding can induce subtle yet significant conformational changes in a protein that are critical for its function. nih.gov While moclobemide is understood to be a competitive inhibitor that binds to the active (orthosteric) site, MD simulations can reveal if the binding of its didehydro-derivative induces any long-range structural changes that could be classified as allosteric effects. nih.govwikipedia.org Allosteric modulation refers to the process where binding at one site affects the properties of a distant site on the protein. wikipedia.org

Simulations could reveal, for example, that the binding of this compound stabilizes a specific conformation of the enzyme that, while blocking the active site, also alters the dynamics of the protein surface or its interaction with the mitochondrial membrane. wikipedia.org Analysis of the trajectory can identify correlated motions between distant parts of the protein, providing a pathway for how the binding event is communicated through the enzyme's structure. These subtle shifts, though not fitting the classic definition of allosteric inhibition, are crucial for a complete understanding of the ligand's modulatory effects on enzyme function.

The role of the solvent, typically water, is critical in molecular recognition. The active sites of MAO-A and MAO-B are known to contain ordered water molecules that can play a structural role or mediate hydrogen bonds between the enzyme and its ligand. nih.govresearchgate.netmdpi.com MD simulations explicitly model thousands of water molecules, allowing for a dynamic analysis of their contribution to the binding event. mdpi.com

The binding of this compound into the largely hydrophobic MAO-A active site is an entropically driven process, involving the displacement of these ordered water molecules into the bulk solvent. Simulations can quantify the energetic cost of desolvating both the ligand and the binding pocket, and identify specific water molecules that may be retained to form crucial hydrogen-bond bridges. The introduction of the double bond in the morpholine ring of this compound could alter the local water structure and hydrogen-bonding network compared to moclobemide, potentially impacting its binding affinity and residence time, which are key determinants of inhibitor efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com For this compound, a QSAR study would involve synthesizing and testing a library of its derivatives to develop a predictive model for MAO-A inhibition.

The development of a QSAR model begins with a dataset of this compound analogs with experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values), which are typically converted to a logarithmic scale (pIC₅₀). For each molecule, a wide range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic character.

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that best correlates the descriptor values with the observed biological activity. A robust QSAR model is characterized by high internal predictivity (q², from cross-validation) and high external predictivity (r², from an independent test set). mdpi.com Such a model can then be used to predict the MAO-A inhibitory potency of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing, which saves time and resources in the drug discovery pipeline.

Interactive Table 2: Hypothetical QSAR Data for this compound Derivatives

This table illustrates a sample dataset for a QSAR study. It includes molecular descriptors and the resulting experimental and model-predicted biological activities.

| Compound ID | LogP (Hydrophobicity) | Dipole Moment (Debye) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Didehydro-Moclobemide-H | 1.85 | 3.1 | 7.2 | 7.1 |

| Didehydro-Moclobemide-F | 2.03 | 3.5 | 7.5 | 7.6 |

| Didehydro-Moclobemide-Cl | 2.56 | 3.6 | 8.1 | 8.0 |

| Didehydro-Moclobemide-CH₃ | 2.35 | 2.9 | 7.4 | 7.3 |

| Didehydro-Moclobemide-NO₂ | 1.79 | 5.2 | 8.3 | 8.4 |

A major benefit of QSAR modeling is the identification of the key structural features—encoded by the descriptors—that govern biological activity. For MAO-A inhibitors like the derivatives of this compound, several classes of descriptors are expected to be important.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges. For example, the model might show that electron-withdrawing groups (like the chloro group on moclobemide or a nitro group) on the benzamide ring are crucial for potent inhibition, possibly by enhancing interactions with the flavin cofactor or specific residues. nih.govmdpi.com

Hydrophobic Descriptors: Descriptors like LogP (the logarithm of the octanol-water partition coefficient) quantify the molecule's hydrophobicity. Given the hydrophobic nature of the MAO-A active site, a positive correlation between hydrophobicity and activity is expected, up to a certain limit. nih.govtandfonline.com

Steric/Topological Descriptors: These relate to the size and shape of the molecule. The QSAR model could reveal an optimal size for substituents on the phenyl ring or the morpholine moiety to achieve a perfect fit within the binding pocket. The planarity introduced by the didehydro modification would also be captured by such descriptors.

Hydrogen Bond Descriptors: The number of potential hydrogen bond donors and acceptors is critical. The model would likely confirm the importance of the carbonyl oxygen in the amide linker for forming key hydrogen bonds within the active site. mdpi.com

By analyzing the final QSAR equation, chemists can understand which properties to tune in order to design more potent and selective inhibitors of MAO-A.

Preclinical Pharmacological Investigations: Mechanism Focused Studies of N 2 2,3 Didehydro Moclobemide

Enzyme Inhibition Kinetics and Selectivity

Detailed in vitro studies are essential to characterize the enzyme inhibition profile of a novel compound. For N-2-(2,3-Didehydro)-moclobemide, such studies would be crucial to understand its potential therapeutic effects and off-target activities.

Monoamine Oxidase (MAO) Isoenzyme Selectivity (MAO-A vs. MAO-B)

The relative inhibitory potency of this compound against the two major isoenzymes of monoamine oxidase, MAO-A and MAO-B, is a critical determinant of its pharmacological profile. Moclobemide (B1677376), the parent compound, is a well-documented selective inhibitor of MAO-A. wikipedia.orgnih.gov This selectivity is responsible for its antidepressant effects, primarily by increasing the synaptic availability of serotonin (B10506) and norepinephrine. wikipedia.org An investigation into this compound would aim to determine if the introduction of the dehydro-moiety alters this selectivity.

A hypothetical data table for such an investigation would resemble the following:

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |

| This compound | Data not available | Data not available | Data not available |

| Moclobemide (for comparison) | ~200 | ~2000 | ~10 |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity.

Reversibility and Irreversibility of MAO Inhibition

The nature of enzyme inhibition, whether reversible or irreversible, has significant clinical implications. Moclobemide's reversibility allows for a more rapid recovery of enzyme function and a lower risk of dietary tyramine-induced hypertensive crises compared to irreversible MAOIs. e-lactancia.org Studies to elucidate the reversibility of this compound's interaction with MAO enzymes would involve dialysis or dilution experiments with the enzyme-inhibitor complex. The dissociation of the inhibitor from the enzyme over time would indicate reversible binding.

Inhibition Profile Against Other Relevant Enzymes

To assess the potential for off-target effects, the inhibitory activity of this compound would need to be evaluated against a panel of other enzymes, particularly those involved in drug metabolism, such as the cytochrome P450 (CYP) isoenzymes. Moclobemide is known to be a substrate and inhibitor of CYP2C19 and CYP2D6. drugbank.com

Receptor Binding Profiling in In Vitro Systems

Understanding the interaction of a compound with various neurotransmitter receptors is fundamental to predicting its full pharmacological effects and potential side effects.

Affinity for Neurotransmitter Receptors

A comprehensive receptor binding screen would assess the affinity of this compound for a wide range of receptors, including but not limited to serotonergic, dopaminergic, adrenergic, and histaminergic receptors. High affinity for receptors other than its primary target could indicate additional mechanisms of action or contribute to its side effect profile.

A hypothetical data table for receptor binding affinity might look like this:

| Receptor | This compound Ki (nM) |

| 5-HT1A | Data not available |

| 5-HT2A | Data not available |

| D2 | Data not available |

| α1-adrenergic | Data not available |

| H1 | Data not available |

Ki (inhibition constant) is a measure of the binding affinity of the compound to the receptor.

Cellular Pathway Modulation and Biochemical Responses

There is no specific information available in the reviewed literature concerning the cellular pathway modulation and biochemical responses to This compound . Research has focused on the parent compound, moclobemide. For instance, studies on moclobemide have shown that it can upregulate the expression of Bcl-2, an anti-apoptotic protein, and induce the differentiation of neural stem cells into serotoninergic neurons through the extracellular-regulated kinase (ERK) pathway. However, it is unknown if this compound shares these or has distinct effects on intracellular signaling cascades.

Impact on Intracellular Signaling Cascades

Specific data on the impact of This compound on intracellular signaling cascades are absent from the available scientific literature.

Effects on Neurotransmitter Levels in Cellular Models

There is no published research detailing the specific effects of This compound on neurotransmitter levels in cellular models. Studies on moclobemide have demonstrated its ability to increase the levels of serotonin, norepinephrine, and dopamine (B1211576) by inhibiting MAO-A.

Modulation of Gene Expression in Response to this compound

Specific studies on the modulation of gene expression in response to This compound have not been identified. Research on moclobemide has indicated its capacity to upregulate Bcl-2 gene expression.

In Vitro and Ex Vivo Target Engagement Studies

Specific in vitro and ex vivo target engagement studies for This compound are not described in the reviewed literature.

Occupancy of MAO Active Sites in Tissue Homogenates

Information regarding the occupancy of MAO active sites in tissue homogenates by This compound is not available. For moclobemide, positron emission tomography (PET) studies in humans have quantified the occupancy of MAO-A in the brain, showing that typical clinical doses result in approximately 74% occupancy.

Correlative Studies in Preclinical Animal Models Linking Exposure to Target Modulation

There are no available correlative studies in preclinical animal models that link exposure to This compound with the modulation of its intended biological target. For moclobemide, animal studies have been conducted to investigate its effects in models of depression and stress.

Metabolic Fate and Biotransformation of N 2 2,3 Didehydro Moclobemide

In Vitro Metabolic Stability and Metabolite Identification

In vitro systems are fundamental tools for the early assessment of a compound's metabolic properties. nih.gov They provide a controlled environment to study how a drug is broken down and what metabolites are formed.

The initial step to evaluate the metabolic stability of N-2-(2,3-Didehydro)-moclobemide would involve incubations with liver microsomes. nih.govresearchgate.net These subcellular fractions are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov

The experiment would measure the rate of disappearance of the parent compound over time. This data is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which predict how quickly the drug would be cleared from the liver. researchgate.netevotec.com A rapid clearance in microsomes often suggests a short duration of action in vivo. nih.gov

To identify the specific CYP enzymes responsible for its metabolism (reaction phenotyping), a panel of recombinant human CYP enzymes would be used. This would pinpoint which isoforms (e.g., CYP3A4, CYP2C19, CYP2D6) are the primary contributors to the compound's oxidative metabolism. drugbank.commdpi.com

Table 1: Illustrative Data Table for Microsomal Stability of this compound

| Species/System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Mouse Liver Microsomes | Data not available | Data not available |

| Dog Liver Microsomes | Data not available | Data not available |

| Monkey Liver Microsomes | Data not available | Data not available |

| Positive Control (e.g., Verapamil) | Typical literature values | Typical literature values |

To gain a more comprehensive understanding, this compound would be incubated with cryopreserved primary hepatocytes. nih.govnih.gov Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a closer model to the in vivo liver environment. escholarship.org

Following incubation, advanced analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS), would be used to separate and identify the metabolites formed. nih.gov This "metabolite profiling" provides a detailed map of the biotransformation pathways. Based on the known metabolism of moclobemide (B1677376), expected metabolites could include products of oxidation on the morpholine (B109124) ring and aromatic hydroxylation. nih.govresearchgate.net

Metabolic pathways can vary significantly between humans and the animal species used in preclinical safety testing (e.g., rats, mice, dogs). frontiersin.org Therefore, parallel metabolic stability and metabolite profiling studies would be conducted using microsomes and hepatocytes from these different species. mdpi.comnih.gov

Comparing the metabolite profiles is crucial. If a major human metabolite is not formed in the primary toxicology species, that species may not be suitable for assessing the safety of the drug, as it would not provide adequate exposure to all relevant human metabolites.

Table 2: Hypothetical Cross-Species Metabolite Profile

| Metabolite ID | Proposed Structure | Human | Rat | Dog |

| Parent | This compound | +++ | +++ | +++ |

| M1 | Morpholine N-Oxide | Data not available | Data not available | Data not available |

| M2 | Aromatic Hydroxylation Product | Data not available | Data not available | Data not available |

| M3 | Morpholine C-Oxidation Product | Data not available | Data not available | Data not available |

| M4 | Glucuronide Conjugate | Data not available | Data not available | Data not available |

| (Relative abundance denoted by +, ++, +++) |

Elucidation of Enzymatic Biotransformation Pathways

Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting its potential for drug-drug interactions and understanding sources of inter-individual variability in patients.

CYP enzymes are the primary drivers of oxidative metabolism for most drugs. nih.gov The parent compound, moclobemide, is metabolized by CYP2C19 and is an inhibitor of CYP2C19, CYP2D6, and CYP1A2. drugbank.comwikipedia.org It is plausible that this compound would also be a substrate for these enzymes.

The primary metabolic reactions catalyzed by CYPs would likely involve oxidative attacks on the morpholine ring, which is a known metabolic hotspot for moclobemide. researchgate.netresearchgate.net The presence of the 2,3-didehydro bond introduces unsaturation, which itself could be a site for epoxidation or other oxidative reactions. nih.gov

Flavin-containing monooxygenases (FMOs) are another class of Phase I enzymes that specialize in oxidizing soft nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govwikipedia.org The morpholine nitrogen in this compound makes it a potential substrate for FMO-catalyzed N-oxidation. ucl.ac.uknih.gov The N-oxide of moclobemide is a known, albeit minor, metabolite. researchgate.netwikipedia.org

To distinguish between CYP and FMO activity, studies in liver microsomes would be performed with and without specific inhibitors or by using heat inactivation, as FMOs are generally more heat-labile than CYPs.

Characterization of Conjugation Reactions

Specifically, metabolites that have undergone aromatic hydroxylation are excreted almost entirely as conjugates of glucuronic acid and/or sulfuric acid. nih.gov Although direct evidence for the conjugation of this compound is not available, it is plausible that if this metabolite undergoes hydroxylation on the aromatic ring, the resulting hydroxylated derivative would be a substrate for glucuronidation or sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Table 1: Potential Phase II Conjugation Reactions

| Reaction Type | Enzyme Family | Endogenous Substrate | Potential Substrate Moiety on Metabolite |

|---|---|---|---|

| Glucuronidation | UGTs | UDP-glucuronic acid | Aromatic hydroxyl group |

| Sulfation | SULTs | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Aromatic hydroxyl group |

Identification and Structural Elucidation of Major and Minor Metabolites

The biotransformation of moclobemide primarily involves oxidative attacks on the morpholine moiety. nih.govresearchgate.net It is highly probable that this compound follows similar oxidative pathways.

The primary routes of metabolism for moclobemide include C- and N-oxidation on the morpholine ring and aromatic hydroxylation. researchgate.net The presence of the double bond in the 2,3-position of the morpholine ring of this compound may influence the rate and regioselectivity of these oxidative reactions, but the fundamental pathways are expected to be conserved.

N-Oxidation: The nitrogen atom in the morpholine ring is a likely site for oxidation, leading to the formation of an N-oxide metabolite. For moclobemide, the N-oxide, Ro 12-5637, has been identified in human plasma, although typically in trace amounts. researchgate.net It is reasonable to predict that this compound can also be converted to its corresponding N-oxide.

C-Oxidation: Carbon atoms within the morpholine ring, particularly those adjacent to the nitrogen and oxygen atoms, are susceptible to hydroxylation. This can lead to the formation of unstable carbinolamines that can undergo further oxidation or ring cleavage. In the case of moclobemide, C-oxidation leads to the formation of a lactam derivative, Ro 12-8095. wikipedia.org For this compound, oxidation at the C-5 or C-6 positions of the morpholine ring would be analogous pathways. The presence of the double bond might also allow for epoxidation across the 2,3-position, followed by hydrolysis to a diol.

Deamination has been identified as one of the four primary metabolic reactions for moclobemide. nih.gov This process would involve the cleavage of the bond between the morpholine ring and the ethylamino side chain. This would likely result in the formation of 4-chloro-N-(2-oxoethyl)benzamide, which would then be further metabolized, for instance, by oxidation to 4-chlorobenzoylacetic acid.

Beyond the primary oxidative and deamination pathways, other metabolic transformations could occur. Aromatic hydroxylation of the chlorophenyl ring is a known, albeit minor, pathway for moclobemide, leading to phenolic metabolites that are then readily conjugated. nih.gov It is conceivable that this compound could also undergo this hydroxylation.

Further metabolism of the primary Phase I metabolites can lead to a variety of secondary and tertiary metabolites. For example, oxidative cleavage of the morpholine ring can result in the formation of carboxylic acids, which are major urinary metabolites of moclobemide. nih.gov

Table 2: Predicted Metabolites of this compound

| Metabolic Pathway | Predicted Metabolite Structure |

|---|---|

| N-Oxidation | This compound-N-oxide |

| C-Oxidation (at C-5/C-6) | Hydroxylated derivatives at the C-5 or C-6 position |

| Epoxidation | 2,3-Epoxy-moclobemide |

| Deamination | 4-chloro-N-(2-oxoethyl)benzamide |

| Aromatic Hydroxylation | Hydroxylated chlorophenyl derivatives |

| Ring Cleavage | Carboxylic acid derivatives |

Metabolic Interplay with Parent Moclobemide and Other Known Metabolites

This compound is itself a metabolite of moclobemide, likely formed through an initial oxidation of the morpholine ring. Its formation represents one of the early steps in the extensive metabolic cascade of the parent drug. The various metabolites of moclobemide exist in a complex interplay, with the plasma and urine profiles showing qualitative similarities, though quantitative differences exist. nih.gov

The primary oxidation products of the morpholine ring of moclobemide are more readily detected in plasma than in urine, where more extensively metabolized products like carboxylic acids predominate. nih.gov this compound, as a primary oxidative metabolite, would be part of this plasma metabolite profile. It would then serve as a substrate for further metabolic reactions, as detailed above, contributing to the pool of downstream metabolites. The enzymes responsible for moclobemide metabolism, including cytochrome P450 isoforms such as CYP2C19 and to a lesser extent CYP2D6, would also be responsible for the biotransformation of this compound. drugbank.comnih.gov

Advanced Analytical Methodologies for Research on N 2 2,3 Didehydro Moclobemide

High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology in modern metabolomics and analytical chemistry. pharmaron.com Unlike nominal mass instruments, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). pharmaron.comcore.ac.uk This precision allows for the determination of elemental compositions for unknown compounds and the confident differentiation of metabolites from endogenous matrix components. pharmaron.com In the context of N-2-(2,3-Didehydro)-moclobemide, HRMS is indispensable for its detection and structural confirmation in complex biological samples. pharmaron.comcore.ac.uk

LC-HRMS for Metabolite Profiling and Identification in Biological Matrices

The coupling of liquid chromatography (LC) with HRMS (LC-HRMS) provides a powerful platform for metabolomics. youtube.comnih.gov LC separates the components of a complex mixture, such as plasma, urine, or microsomal incubations, before their introduction into the mass spectrometer. nih.govnih.govnih.gov This separation reduces ion suppression and allows for the distinction of isomers.

In the investigation of this compound, a typical workflow involves extracting metabolites from a biological matrix (e.g., plasma from a subject administered moclobemide) and analyzing the extract via LC-HRMS. nih.gov The HRMS acquires full-scan data, creating a detailed profile of all detectable ions. youtube.com By searching this data for the predicted accurate mass of this compound, the presence of the compound can be tentatively identified. Methods for analyzing moclobemide (B1677376) and its other metabolites in plasma have been established, providing a foundation for the detection of this didehydro derivative. nih.govnih.gov

Below is a hypothetical data table illustrating how LC-HRMS data would be presented for the identification of this compound in a human plasma sample following moclobemide administration.

Table 1: Illustrative LC-HRMS Data for Metabolite Identification

| Parameter | Value | Description |

| Compound Name | This compound | The target analyte. |

| Retention Time (min) | 4.85 | The time at which the compound elutes from the LC column. |

| Theoretical m/z | 269.09460 | The calculated exact mass of the protonated molecule [M+H]⁺. |

| Observed m/z | 269.09425 | The experimentally measured mass of the protonated molecule. |

| Mass Error (ppm) | -1.3 | The difference between theoretical and observed mass, indicating high accuracy. |

| Isotopic Pattern Match (%) | 98.5 | Fidelity of the observed isotopic pattern to the theoretical pattern for C₁₃H₁₇ClN₂O₂. |

Fragmentation Analysis for Structural Confirmation

While accurate mass is a powerful tool, it is often insufficient for unambiguous identification, as multiple compounds can share the same elemental formula. nih.gov Tandem mass spectrometry (MS/MS or MS²) provides structural information through fragmentation analysis. In this technique, the ion of interest (the precursor ion) is isolated and fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. core.ac.uknih.gov

The fragmentation pattern serves as a structural fingerprint. nih.govresearchgate.net For this compound, its fragmentation pattern would be compared to that of the parent drug, moclobemide. The didehydro nature of the compound, indicating a double bond in the morpholine (B109124) ring, would lead to characteristic shifts in fragment masses or the appearance of unique fragments compared to the saturated morpholine ring of moclobemide. This comparative analysis is crucial for confirming the site of metabolism. researchgate.net

Table 2: Hypothetical Key Fragments for Structural Confirmation of this compound via MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Significance |

| 269.09 | 139.02 | [p-chlorobenzoyl]⁺ | Confirms the p-chlorobenzoyl moiety. |

| 269.09 | 111.04 | [p-chlorophenyl]⁺ | A common fragment from the p-chlorobenzoyl group. |

| 269.09 | 84.04 | [C₄H₆NO]⁺ | Putative fragment of the 2,3-didehydromorpholine ring, differing from the expected m/z 86.06 for a saturated morpholine ring fragment. |

Isotope Tracing Techniques in Metabolic Research

Isotope tracing is a definitive method for elucidating metabolic pathways and quantifying metabolite flux. nih.govwiley.com This technique involves administering a stable isotope-labeled version of a drug or precursor and tracking the appearance of the label in its downstream metabolites. nih.govnih.gov The use of a labeled tracer provides unambiguous evidence that the metabolite is derived from the administered compound, eliminating confusion with endogenous molecules. nih.gov

For research on this compound, a stable isotope-labeled internal standard, such as this compound-d4, is invaluable. This deuterated standard can be used in two primary ways:

As an Internal Standard for Quantification: By adding a known amount of the labeled standard to a biological sample, the endogenous (unlabeled) this compound can be accurately quantified, as the labeled standard co-elutes and experiences identical ionization effects, correcting for sample loss during preparation and analysis.

As a Metabolic Tracer: If labeled moclobemide were administered, the detection of labeled this compound would definitively prove its formation from the parent drug. This approach allows researchers to measure rates of formation and clearance of the metabolite in vivo. youtube.comisotopetracercourse.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of molecules. hyphadiscovery.comunl.edu It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. nih.govnih.gov While less sensitive than mass spectrometry, NMR is the gold standard for determining the precise chemical structure of new compounds and for verifying the structure of synthesized materials. hyphadiscovery.comresearchgate.net

Applications in Novel Metabolite Structural Elucidation

If this compound were a newly discovered metabolite, NMR would be essential for its definitive structural characterization after isolation from a biological matrix. hyphadiscovery.comnih.gov A suite of NMR experiments would be employed:

¹H NMR: Identifies the number and type of protons in the molecule. The chemical shifts and coupling constants of the protons on the morpholine ring would be critical in identifying the presence and position of the double bond.

¹³C NMR: Identifies the number and type of carbon atoms. The chemical shifts of the carbons involved in the double bond (alkenic carbons) would be significantly different from the saturated carbons in moclobemide.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. nih.gov HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments into a complete structure. nih.gov

Table 3: Representative Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Rationale for Shift |

| Aromatic CH | 7.4-7.8 | 128-138 | Typical for a p-substituted benzene (B151609) ring. |

| C=CH (Position 2 or 3) | 5.8-6.1 | 125-130 | Downfield shift characteristic of vinylic protons. |

| N-CH ₂ | 3.6-3.8 | 45-50 | Protons adjacent to the amide nitrogen. |

| O-CH ₂ (Position 5) | 3.9-4.1 | 65-70 | Protons adjacent to the morpholine oxygen. |

| N-CH ₂ (Position 6) | 2.8-3.0 | 50-55 | Protons on the saturated part of the morpholine ring. |

Use in Confirming Stereochemical Purity of Synthetic Products

When this compound is chemically synthesized for use as an analytical standard or for further biological testing, it is critical to confirm its structural integrity and purity. NMR is a primary tool for this purpose. It can readily detect impurities, including residual solvents, starting materials, or byproducts from the synthesis.

Furthermore, NMR can confirm stereochemical purity. While this compound itself does not possess a chiral center, related synthetic analogues or potential metabolites might. In such cases, NMR, particularly with the use of chiral shift reagents, can distinguish between enantiomers or diastereomers, ensuring that the biological activity observed is attributable to the correct stereoisomer. For this compound, high-resolution ¹H NMR serves as an excellent method to confirm that the synthesized product is a single, pure compound, free from isomeric byproducts that may have formed during the introduction of the double bond.

Chromatographic Techniques for Complex Mixture Separation

The analysis of this compound and its related substances within complex biological matrices necessitates the use of high-resolution chromatographic techniques. These methods are essential for separating the target analyte from its isomers, metabolites, and endogenous interferences, thereby ensuring accurate and reliable quantification.

Liquid Chromatography (LC) for Separation of Isomers and Metabolites

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), stands as a cornerstone for the analysis of this compound. These techniques are adept at separating non-volatile and thermally labile compounds, making them ideal for this analyte and its metabolites.

Reverse-phase chromatography is a commonly employed mode, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is driven by the differential partitioning of the analytes between the two phases. A typical mobile phase might consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier (like acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation of compounds with varying polarities.

The selection of the stationary phase is critical for resolving isomers. C18 columns are widely used due to their hydrophobicity and versatility. For challenging separations of structurally similar isomers, other stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities.

Table 1: Example LC Parameters for Isomer Separation

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Gas Chromatography (GC) for Volatile Compound Analysis (if applicable)

Gas chromatography is generally suitable for compounds that are volatile and thermally stable. While this compound itself may have limited volatility, GC analysis could be applicable following a derivatization step. Derivatization can increase the volatility and thermal stability of the analyte, making it amenable to GC separation. For instance, silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.

The primary advantage of GC is its high resolving power, leading to sharp and narrow peaks, which is beneficial for separating complex mixtures. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information. The choice of the capillary column is crucial, with nonpolar columns like those coated with 5% phenyl-polydimethylsiloxane being a common starting point for the analysis of derivatized amines.

Chiral Chromatography for Enantiomeric Excess Determination

As this compound may exist as enantiomers, chiral chromatography is indispensable for their separation and the determination of enantiomeric excess. This is of significant importance in preclinical studies, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Chiral separations can be achieved using either chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. CSPs are the more common approach, where the stationary phase itself is chiral and interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for a range of chiral compounds. Both normal-phase and reverse-phase modes can be employed depending on the specific CSP and the analyte's properties.

Hyphenated Techniques for Comprehensive Research Analysis

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the comprehensive analysis of this compound in preclinical research.

LC-MS/MS for Quantitative Bioanalysis in Preclinical Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites in biological samples such as plasma, urine, and tissue homogenates. This technique offers exceptional sensitivity, selectivity, and a wide dynamic range, allowing for the detection and quantification of this compound at very low concentrations.

The selectivity of LC-MS/MS is achieved through the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In this mode, the first mass spectrometer (Q1) is set to select the precursor ion (the protonated or deprotonated molecule of the analyte), which is then fragmented in the collision cell (q2). The second mass spectrometer (Q3) is then set to monitor a specific fragment ion. The transition from the precursor ion to the fragment ion is highly specific to the analyte, minimizing interferences from the biological matrix.

For method development, the optimization of both chromatographic conditions and mass spectrometric parameters is crucial. This includes the selection of the appropriate ionization source (e.g., electrospray ionization - ESI), ion polarity (positive or negative), and collision energy.

Table 2: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Fragment Ion (m/z) | Specific product ion |

| Collision Energy (eV) | Optimized for fragmentation |

| Dwell Time (ms) | 100 |

Integration of Analytical Data with Computational Models

The rich datasets generated from advanced analytical techniques can be integrated with computational models to gain deeper insights into the pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacokinetic (PK) modeling, for instance, utilizes the concentration-time data obtained from LC-MS/MS studies to describe the absorption, distribution, metabolism, and excretion (ADME) of the compound. These models can help in predicting the drug's behavior in different physiological compartments and can guide the design of further preclinical studies.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed by correlating the analytical data (such as chromatographic retention times or mass spectral fragmentation patterns) with the biological activity of this compound and its analogues. This can aid in understanding the structural features that are critical for its desired effects and can facilitate the rational design of new, more potent, or selective compounds. The integration of analytical and computational approaches thus represents a powerful synergy for accelerating drug discovery and development.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of N 2 2,3 Didehydro Moclobemide Analogues

Rational Design and Synthesis of N-2-(2,3-Didehydro)-moclobemide Analogues for SAR Exploration

Modifications on the Didehydro Moiety and Morpholine (B109124) Ring

The introduction of a 2,3-didehydro functionality into the moclobemide (B1677376) structure would create a point of unsaturation, significantly altering the molecule's three-dimensional shape, electronic distribution, and metabolic stability. The morpholine ring of moclobemide is known to be a key structural component for its antidepressant activity. Modifications to this ring, in concert with the didehydro moiety, would be a primary focus of rational drug design. Synthetic strategies would likely involve the use of starting materials with pre-existing unsaturation or the introduction of the double bond through elimination reactions on a saturated precursor.

Exploration of Substituent Effects on MAO Inhibition and Selectivity

A systematic exploration of substituent effects would be crucial. By adding various chemical groups with differing electronic and steric properties to both the didehydro-containing portion and the aromatic ring of the moclobemide scaffold, researchers could probe the specific interactions with the active site of MAO-A and MAO-B. The goal would be to identify substituents that enhance potency and, critically, selectivity for MAO-A, a hallmark of moclobemide's favorable safety profile.

Stereochemical Influence on Pharmacological Activity

The introduction of a double bond in the N-2 side chain could potentially lead to geometric isomers (E/Z isomers), each with a distinct spatial arrangement. It is well-established in pharmacology that stereochemistry can profoundly impact a drug's interaction with its target protein. Therefore, the synthesis and biological evaluation of individual stereoisomers would be essential to determine if one configuration possesses superior activity or selectivity over the other.

SAR Profiling for Enzyme Inhibition and Receptor Binding Affinity

A comprehensive SAR profiling would be necessary to understand the relationship between the chemical structure of the designed analogues and their biological activity.

Correlations Between Structural Features and MAO-A/B Selectivity

The primary objective of SAR studies on this compound analogues would be to establish clear correlations between specific structural features and the degree of inhibition of both MAO-A and MAO-B. This would involve in vitro assays to determine the IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) for each isoform. The data would be compiled into tables to visualize the impact of different substituents and stereochemistries on selectivity.

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound ID | Modification on Didehydro Moiety | Modification on Morpholine Ring | Substituent on Aromatic Ring | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |

| D-MOC-01 | Unsubstituted | Unsubstituted | 4-Cl | Data Not Available | Data Not Available | Data Not Available |

| D-MOC-02 | Methylated | Unsubstituted | 4-Cl | Data Not Available | Data Not Available | Data Not Available |

| D-MOC-03 | Unsubstituted | Hydroxylated | 4-Cl | Data Not Available | Data Not Available | Data Not Available |

| D-MOC-04 | Unsubstituted | Unsubstituted | 4-F | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data is currently available.

Structural Determinants for Off-Target Receptor Interactions

A crucial aspect of drug development is to assess the potential for off-target interactions, which can lead to unwanted side effects. Therefore, SAR profiling would extend to screening the this compound analogues against a panel of other receptors, ion channels, and enzymes. This would help in identifying any structural features that might contribute to binding at unintended biological targets and guide the design of more specific MAO-A inhibitors.

Structure-Metabolism Relationship (SMR) Investigations

Impact of Structural Modifications on Metabolic Stability

There is no available information detailing how the introduction of a 2,3-double bond into the morpholine ring of moclobemide—creating this compound—affects its metabolic stability. General principles of drug metabolism suggest that the presence of an unsaturated bond could introduce new metabolic pathways, such as epoxidation or other oxidative reactions, potentially altering the compound's half-life and metabolic profile compared to its saturated counterpart, moclobemide. However, without specific studies on this analogue, any such discussion remains speculative.

For the parent compound, moclobemide, research has established that its metabolism primarily involves oxidation of the morpholine ring and the p-chlorophenyl moiety. researchgate.net

Influence of Substituents on Specific Cytochrome P450 Isozyme Interactions

No studies were found that investigated the interaction of this compound with specific cytochrome P450 (CYP) isozymes. The metabolism of the parent compound, moclobemide, is known to be mediated primarily by CYP2C19, with minor contributions from CYP2D6 and CYP1A2. nih.gov Moclobemide itself is also an inhibitor of these enzymes. nih.gov The structural alteration in the didehydro analogue could potentially alter its affinity and inhibitory profile for these or other CYP isozymes, but no data exists to confirm or characterize these potential interactions.

Development of Chemical Probes Based on this compound Scaffold

Fluorescent or Affinity Probes for Target Engagement Studies

Similarly, there is no information available on the development of fluorescent or affinity probes derived from the this compound structure for target engagement studies. Such probes are instrumental in confirming that a drug candidate interacts with its intended target in a cellular or in vivo environment. While the general principles of designing such probes are well-established, their specific application to this particular moclobemide analogue has not been documented.

Future Research Directions and Unaddressed Academic Questions for N 2 2,3 Didehydro Moclobemide

Advanced Computational Approaches for Predictive Modeling

The integration of sophisticated computational tools is set to revolutionize the design and development of N-2-(2,3-Didehydro)-moclobemide derivatives. These approaches offer the potential to predict molecular interactions and properties with increasing accuracy, thereby accelerating the discovery of new drug candidates. researchgate.net

A significant frontier in computational chemistry is the precise prediction of binding affinities between a ligand and its biological target. rsc.org For this compound, future research will likely focus on the application of enhanced free energy calculation methods to more accurately model its interaction with monoamine oxidase A (MAO-A).

Advanced techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are becoming more accessible and reliable. These methods, which are more rigorous than traditional molecular docking, can provide quantitative predictions of binding free energy. A key challenge lies in the development of more accurate force fields and improved sampling algorithms to handle the conformational complexity of both the ligand and the protein.

Furthermore, the Fragment Molecular Orbital (FMO) method offers a quantum mechanical approach to understanding ligand-protein interactions. nih.gov By breaking down the system into smaller fragments, the FMO method can perform high-level ab initio calculations to elucidate the electronic structure and detailed interaction energies, including charge transfer and polarization effects, which are often overlooked in classical methods. nih.gov The incorporation of solvent effects through implicit models like the Poisson-Boltzmann (PB) or Generalized Born (GB) surface area models (MM/PBSA and MM/GBSA) further refines these calculations. nih.govmdpi.com

Future studies could employ these methods to:

Predict the binding affinities of a virtual library of this compound derivatives to MAO-A.

Identify key residues in the binding pocket that contribute most significantly to the binding energy.

Guide the rational design of new derivatives with improved potency and selectivity.

Table 1: Comparison of Free Energy Calculation Methods

| Method | Principles | Advantages | Challenges |

|---|---|---|---|

| Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA, MM/GBSA) | Combines molecular mechanics energies with continuum solvation models to estimate free energy of binding. | Computationally less expensive than alchemical methods; provides insights into contributions of different energy components. | Accuracy can be sensitive to the choice of protein and ligand conformations and the implicit solvent model used. |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Based on statistical mechanics, these "alchemical" methods calculate the free energy difference between two states by gradually transforming one molecule into another. | Considered among the most accurate methods for predicting relative binding free energies. | Computationally intensive; requires significant computational resources and expertise. |

| Fragment Molecular Orbital (FMO) | A quantum mechanical method that divides a large molecular system into smaller fragments to make ab initio calculations more tractable. | Provides detailed information on interaction energies, including charge transfer and polarization; can handle large systems. | Computationally demanding, though less so than full system QM calculations; accuracy depends on fragmentation scheme. |

Artificial intelligence (AI) and machine learning (ML) are poised to transform the landscape of drug discovery. nih.govnih.gov For this compound, these technologies can be leveraged in several ways: mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of this compound derivatives with their biological activity. slideshare.net These models can then be used to screen large virtual libraries of compounds and prioritize those with the highest predicted potency.

De Novo Drug Design: Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) , can be trained on existing chemical data to design entirely new molecules with desired properties. nih.gov This could lead to the discovery of novel scaffolds for MAO-A inhibitors based on the this compound template.

Predictive Toxicology: AI models can be trained to predict the potential toxicity and adverse effects of new drug candidates, helping to identify and deprioritize compounds with unfavorable safety profiles early in the discovery process.

Exploration of Novel Biotransformation Pathways and Metabolite Activity

The biotransformation of moclobemide (B1677376) is extensive, with less than 1% of the dose excreted unchanged. nih.gov The primary metabolic reactions include N-oxidation and C-oxidation of the morpholine (B109124) ring, as well as aromatic hydroxylation. nih.gov However, it is plausible that this compound undergoes unique metabolic transformations due to the presence of the didehydro moiety.

Future research should focus on:

Utilizing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize previously unknown minor metabolites of this compound in various biological matrices.

Investigating the specific cytochrome P450 (CYP) isozymes responsible for the metabolism of this compound. While CYP2C19 and CYP2D6 are known to metabolize moclobemide, the involvement of other isozymes in the metabolism of its didehydro derivative remains to be elucidated. wikipedia.org

It is important to determine whether the metabolites of this compound are pharmacologically active. Some metabolites of the parent compound, moclobemide, are known to be active. nih.gov Therefore, any newly identified metabolites of the didehydro derivative should be synthesized and subjected to preclinical evaluation.

This evaluation should include:

In vitro assays to determine their inhibitory potency against MAO-A and MAO-B.

Cell-based assays to assess their effects on neurotransmitter levels.

In vivo studies in animal models of depression to evaluate their potential antidepressant-like effects. nih.gov

Green Chemistry and Sustainable Synthetic Strategies for Derivatives

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical synthesis. researchgate.net Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods for its derivatives.

This can be achieved through:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Employing highly efficient and selective catalysts to minimize waste and energy consumption. This includes the use of biocatalysts, such as enzymes, which can operate under mild reaction conditions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. nih.gov

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of this compound derivatives.

By embracing green chemistry principles, the synthesis of novel this compound derivatives can be made more sustainable and cost-effective. researchgate.netmdpi.com

Further Development of Biocatalytic Routes

The synthesis of moclobemide itself has been a subject of biocatalytic research, providing a strong foundation for developing enzymatic routes to its derivatives. nih.govresearchgate.net The ATP-dependent amide bond synthetase McbA has been successfully used to catalyze the formation of the amide bond in moclobemide from 4-chlorobenzoic acid and 4-(2-aminoethyl)morpholine. nih.govresearchgate.net This process offers an environmentally friendly alternative to traditional chemical synthesis by avoiding the need for stoichiometric coupling reagents. nih.gov

Future research should focus on adapting or engineering biocatalytic systems for the synthesis of this compound. This could involve two main strategies:

Enzymatic Desaturation: Investigating the use of desaturase enzymes to introduce the 2,3-double bond into the morpholine ring of a suitable precursor or moclobemide itself.

Novel Substrate Synthesis: Utilizing enzymes to synthesize a 4-(2-aminoethyl)-2,3-didehydro-morpholine precursor, which could then be coupled with 4-chlorobenzoic acid using an established enzyme like McbA.

The crystal structure of McbA is known, which could facilitate protein engineering efforts to improve its acceptance of modified substrates, potentially enabling a direct biocatalytic route to the final compound. nih.gov

Table 1: Potential Biocatalytic Strategies for this compound Synthesis

| Strategy | Description | Key Research Question |

| Post-Synthesis Desaturation | Enzymatic introduction of a double bond into the morpholine ring of fully formed moclobemide. | Can a suitable desaturase enzyme be identified or engineered to act on the moclobemide scaffold? |

| Precursor-Based Synthesis | Biocatalytic synthesis of the didehydro-morpholine amine precursor, followed by enzymatic amidation. | What enzymatic pathways can produce 4-(2-aminoethyl)-2,3-didehydro-morpholine efficiently? |

| McbA Engineering | Modification of the McbA enzyme to directly accept a didehydro-morpholine amine precursor. | Can the active site of McbA be mutated to accommodate the altered geometry of the didehydro substrate? |

Continuous Flow Synthesis Scale-Up for Research Material Production